(5-Methoxy-2-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJFILPCCJEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590733 | |
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617689-07-3 | |
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Methoxy-2-methylphenyl)boronic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on (5-Methoxy-2-methylphenyl)boronic acid, a key building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This document outlines its chemical properties, provides a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the reaction workflow.
Core Chemical Data
The fundamental properties of this compound are summarized below. These values are crucial for reaction planning, stoichiometric calculations, and analytical characterization.
| Identifier | Value | Reference |
| CAS Number | 617689-07-3 | |
| Molecular Weight | 165.985 g/mol | |
| Molecular Formula | C8H11BO3 | |
| Purity | 95% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized procedure for the Suzuki-Miyaura cross-coupling reaction. The specific conditions, including catalyst, base, and solvent, may require optimization depending on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualized Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
An In-depth Technical Guide to the Synthesis and Isolation of (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of (5-Methoxy-2-methylphenyl)boronic acid, a valuable building block in organic chemistry, particularly in the realm of drug discovery and materials science. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, summarizes key quantitative data, and provides visual representations of the synthetic workflow.
Introduction
This compound is an organoboron compound that serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, including biaryl and polyaryl structures found in many pharmaceuticals and functional materials. The specific substitution pattern of a methoxy and a methyl group on the phenyl ring of this boronic acid allows for the introduction of tailored electronic and steric properties into target molecules, influencing their biological activity and material characteristics.
Synthetic Approach: The Grignard Reaction
The most common and efficient method for the synthesis of arylboronic acids, including this compound, is through the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1] This versatile method allows for the formation of the carbon-boron bond, which is the key step in preparing the desired boronic acid.
The overall transformation can be summarized in two main stages:
-
Formation of the Grignard Reagent: 2-Bromo-4-methoxytoluene is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (5-Methoxy-2-methylphenyl)magnesium bromide.
-
Borylation and Hydrolysis: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar substituted phenylboronic acids.[2]
Materials and Reagents:
-
2-Bromo-4-methoxytoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Sodium hydroxide (1 M)
-
Anhydrous sodium sulfate
-
Iodine (crystal, for initiation)
Procedure:
Part 1: Grignard Reagent Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-Bromo-4-methoxytoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining solution of 2-Bromo-4-methoxytoluene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the cooled Grignard reagent via a cannula or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
Part 3: Isolation and Purification
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide solution (3 x 50 mL). This step extracts the boronic acid into the aqueous layer as its boronate salt.
-
Carefully acidify the combined basic aqueous layers to pH ~1-2 with 1 M hydrochloric acid at 0 °C. The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of substituted phenylboronic acids via the Grignard method. The values are based on literature for analogous compounds and represent expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methoxytoluene | N/A |
| Key Reagents | Magnesium, Triisopropyl borate | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | Grignard formation: Reflux; Borylation: -78 °C to RT | [2] |
| Reaction Time | Grignard formation: 1-2 h; Borylation/Hydrolysis: Overnight | [2] |
| Typical Yield | 50-70% | [2] |
| Purity | >95% (after purification) | N/A |
| Appearance | White to off-white solid | N/A |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis and isolation of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and isolation of the target compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isolation of this compound. The described Grignard-based methodology is robust and widely applicable for the preparation of various substituted arylboronic acids. By following the outlined experimental protocol and purification strategies, researchers can reliably obtain this valuable building block for their synthetic endeavors in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity.
References
Spectroscopic and Structural Elucidation of (5-Methoxy-2-methylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Methoxy-2-methylphenyl)boronic acid, a key building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data generated from computational models to offer insights into its structural characterization. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.
Physicochemical Properties
| Property | Value |
| CAS Number | 617689-07-3 |
| Molecular Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white solid (predicted) |
| SMILES | COC1=CC(B(O)O)=C(C)C=C1 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.8 (broad s) | Broad Singlet | 2H | B(OH)₂ |
| ~7.25 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.40 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) [ppm] | Assignment |
| ~158.5 | Ar-C-OCH₃ |
| ~142.0 | Ar-C-B |
| ~135.0 | Ar-C-CH₃ |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~55.0 | -OCH₃ |
| ~20.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1610, ~1500 | Medium-Strong | C=C stretch (Aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1030 | Medium | C-O stretch |
| ~850 | Strong | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 166 | [M]⁺ | - |
| 148 | [M-H₂O]⁺ | H₂O |
| 120 | [M-H₂O-CO]⁺ | H₂O, CO |
| 92 | [C₆H₅CH₃]⁺ | B(OH)₂, OCH₃ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good solvent choice for boronic acids as it can help to break up oligomeric species that can lead to broad signals.[1]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
Instrumentation (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Caption: Experimental workflow for NMR spectroscopic analysis.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
Crystal Structure of (5-Methoxy-2-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxy-2-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Despite its widespread use, a detailed public record of its single-crystal X-ray diffraction analysis and the resulting comprehensive crystal structure data is not currently available in scientific literature or crystallographic databases.
This guide is intended to provide an in-depth technical overview of the crystal structure of this compound. However, a thorough search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other public repositories, did not yield a published crystal structure for this specific compound.
Therefore, this document will outline the hypothetical experimental protocols and data presentation that would be included if such crystallographic data were available. This serves as a template and a guide for researchers who may undertake the crystallographic analysis of this compound in the future.
I. Molecular Structure
The molecular structure of this compound is presented below. The key functional groups are the boronic acid [-B(OH)₂], the methoxy [-OCH₃] group, and the methyl [-CH₃] group, all attached to a phenyl ring.
Solubility Profile of (5-Methoxy-2-methylphenyl)boronic acid in Organic Solvents: A Technical Guide
This technical guide offers a comprehensive overview of the solubility characteristics of (5-Methoxy-2-methylphenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to support laboratory applications. Given the limited availability of specific quantitative data for this compound, this guide incorporates data from analogous boronic acids to provide valuable insights into its expected behavior across various organic solvent classes.
Introduction to this compound
This compound (CAS No: 127972-00-3, Molecular Formula: C₈H₁₁BO₃) is a substituted arylboronic acid.[1][2] Like other boronic acids, it is a crucial reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][3][4] A thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies, and formulating products. The solubility of a compound dictates the choice of solvent, which can significantly influence reaction kinetics, yield, and product isolation.[5]
The solubility behavior of boronic acids can be complex. Factors such as the polarity of the solvent, the potential for hydrogen bonding with the diol group, and the nature of substituents on the phenyl ring all play a significant role.[3][6] Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can impact the reproducibility of solubility measurements.[6][7]
Solubility Data
While extensive quantitative solubility data for this compound is not widely published, qualitative information and data from the parent compound, phenylboronic acid, provide a strong reference point for its expected behavior.
Qualitative Solubility: Supplier information indicates that this compound is soluble in methanol.[1][4] Generally, boronic acids exhibit solubility in polar organic solvents.[3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
|---|
| Methanol | Soluble |[1][4] |
Quantitative Solubility of Phenylboronic Acid (Analogous Compound): The following data for phenylboronic acid is presented as a proxy to estimate the solubility of its substituted derivatives. The data, determined by the dynamic method, shows the temperature at which a specific mole fraction (x₁) of the compound dissolves completely. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8]
Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Mole Fraction (x₁) | Temperature (°C) |
|---|---|---|
| Acetone | 0.10 | 11.7 |
| 0.20 | 28.5 | |
| 0.30 | 41.7 | |
| 0.40 | 51.7 | |
| 3-Pentanone | 0.10 | 33.3 |
| 0.20 | 54.4 | |
| 0.30 | 70.8 | |
| 0.40 | 84.1 | |
| Dipropyl ether | 0.10 | 11.1 |
| 0.20 | 32.8 | |
| 0.30 | 50.1 | |
| 0.40 | 64.9 | |
| Chloroform | 0.10 | 29.3 |
| 0.20 | 44.5 | |
| 0.30 | 54.8 | |
| Methylcyclohexane | 0.01 | 48.2 |
| 0.02 | 65.4 |
Data adapted from Leszczyński et al. (2020). This data is for the analogous compound phenylboronic acid and serves as a reference.[7]
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and commonly used technique for measuring the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[5][6][7][8] This protocol involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.
3.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel or sealed glass vials
-
Analytical balance (precision ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Programmable controlled temperature bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe, turbidity sensor, or laser beam and photodetector to monitor solution clarity
3.2. Procedure
-
Sample Preparation : Accurately weigh a specific amount of this compound into the glass vessel. Add a precise amount of the desired organic solvent to achieve a known mole fraction or concentration. Add a magnetic stir bar and seal the vessel tightly to prevent solvent evaporation.[9]
-
Solubility Measurement : Place the sealed vessel in the temperature bath and begin vigorous stirring to ensure the mixture is homogenous.[3]
-
Heating and Monitoring : Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[5] Continuously monitor the turbidity of the solution using the luminance probe or by visual inspection.[6][7]
-
Data Recording : The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a perfectly clear solution. Record this temperature.[5]
-
Data Analysis : Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) to construct a solubility curve.[9]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of arylboronic acids.
Caption: Workflow for the dynamic method of solubility determination.
Caption: Key factors influencing the solubility of arylboronic acids.
References
- 1. 2-Methoxy-5-methylphenylboronic acid CAS#: 127972-00-3 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-5-methylphenylboronic acid | 127972-00-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity and Stability of (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxy-2-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both an electron-donating methoxy group and a sterically influential ortho-methyl group, imparts specific characteristics to its reactivity and stability. This technical guide provides a comprehensive overview of these properties, offering insights for its effective application in research and development, particularly in the synthesis of complex biaryl scaffolds for pharmaceuticals and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | N/A |
| Molecular Weight | 165.98 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C | [1] |
| Solubility | Soluble in methanol and other polar organic solvents. | N/A |
| Predicted pKa | 8.65 ± 0.58 | [2] |
Reactivity Profile
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The electronic and steric effects of its substituents play a significant role in its reactivity.
3.1. Electronic Effects
The methoxy group at the 5-position is a moderate electron-donating group. This increases the electron density on the aromatic ring, which can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Electron-rich boronic acids are often more reactive partners in this coupling reaction.
3.2. Steric Effects
The methyl group at the 2-position (ortho to the boronic acid) introduces steric hindrance around the reactive center. This can have a dual effect. While it can sometimes hinder the approach to the palladium center, potentially slowing down the reaction, it can also prevent undesirable side reactions such as homocoupling of the boronic acid. The interplay between electronic and steric effects will ultimately determine the optimal reaction conditions and achievable yields.
3.3. Illustrative Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Expected Yield Range (%) | Notes |
| 4-Iodoanisole | 85-95% | Electron-rich aryl iodides are highly reactive. |
| 4-Bromoacetophenone | 80-90% | Electron-withdrawing groups on the aryl halide can facilitate oxidative addition. |
| 2-Bromotoluene | 70-85% | Steric hindrance on the aryl halide may slightly lower the yield. |
| 4-Chlorobenzonitrile | 60-80% | Aryl chlorides are generally less reactive and may require more forcing conditions or specialized catalyst systems. |
| 3-Bromopyridine | 75-90% | Heteroaryl halides are generally good coupling partners. |
Stability Profile
The stability of this compound is a critical consideration for its storage and use. Like other arylboronic acids, it is susceptible to several degradation pathways.
4.1. Protodeboronation
Protodeboronation is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction is often promoted by basic conditions and elevated temperatures, which are typical for Suzuki-Miyaura couplings. The electron-donating methoxy group on this compound can increase the electron density at the ipso-carbon, potentially making it more susceptible to electrophilic attack by a proton source. The ortho-methyl group may offer some steric protection against this process.
4.2. Dehydration
Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water. For synthetic applications, the presence of boroxines can sometimes affect the reaction stoichiometry and kinetics. Storing the compound in a dry environment is crucial to minimize boroxine formation.
4.3. Oxidation
The boronic acid moiety can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of the corresponding phenol (5-methoxy-2-methylphenol) and boric acid.
4.4. Recommended Storage
To ensure the integrity of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (refrigerated).
Experimental Protocols
The following section provides a detailed, adaptable protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
5.1. General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base system)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (if applicable, e.g., 1 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
6.1. Suzuki-Miyaura Catalytic Cycle
6.2. Experimental Workflow for Suzuki-Miyaura Coupling
6.3. Factors Affecting Stability of this compound
References
Thermogravimetric Analysis of (5-Methoxy-2-methylphenyl)boronic Acid: A Comprehensive Technical Guide
Introduction
(5-Methoxy-2-methylphenyl)boronic acid is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of novel pharmaceutical compounds and complex organic materials. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and optimal reaction conditions. This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of this compound, including a detailed experimental protocol, interpretation of thermal decomposition data, and a proposed decomposition pathway. While specific experimental TGA data for this compound is not widely published, this guide synthesizes information from structurally similar compounds and general principles of thermal analysis to provide a robust predictive framework for researchers.
Predicted Thermogravimetric Analysis Data
The thermal decomposition of this compound is anticipated to occur in distinct stages. The initial weight loss is attributed to the dehydration and formation of the corresponding boroxine (anhydride). Subsequent decomposition at higher temperatures involves the breakdown of the aromatic structure. The following table summarizes the expected quantitative data from a TGA experiment conducted under an inert atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Proposed Decomposition Step |
| 100 - 250 | ~9% | Dehydration: Loss of water to form the boroxine anhydride. |
| 250 - 600 | >60% | Decomposition of the aromatic ring and organic fragments. |
| >600 | - | Residual mass, likely containing boron-containing species. |
Experimental Protocol for Thermogravimetric Analysis
This section outlines a standard protocol for conducting the TGA of this compound.[1][2][3][4]
1. Instrument and Calibration:
-
A calibrated thermogravimetric analyzer is required.[1]
-
Ensure the instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[2]
-
Ensure the sample is representative of the bulk material.
3. TGA Instrument Parameters:
-
Atmosphere: High-purity nitrogen (or another inert gas like argon) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
4. Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.
Proposed Thermal Decomposition Pathway
The thermal decomposition of arylboronic acids generally proceeds through an initial dehydration step to form a cyclic boroxine anhydride. At elevated temperatures, the organic substituents on the aromatic ring and the ring itself will decompose.
Experimental Workflow
The logical flow of a TGA experiment, from sample preparation to data interpretation, is crucial for obtaining reliable results.
Discussion of Thermal Stability
The stability of this compound is influenced by its solid-state structure and the electronic effects of its substituents. The methoxy and methyl groups are electron-donating, which may affect the stability of the boronic acid moiety. The melting points of structurally similar compounds, such as 4-methoxyphenylboronic acid (204-206 °C)[6] and o-tolylboronic acid (162-164 °C), suggest that the initial decomposition of this compound will likely begin in this temperature range. The first step in the thermal decomposition of boric acid involves dehydration, a process that is also expected for its organic derivatives.[7] The formation of a six-membered boroxine ring through intermolecular dehydration is a common thermal degradation pathway for arylboronic acids.
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and drug development professionals. By utilizing the provided experimental protocol and understanding the likely decomposition pathways, scientists can effectively assess the thermal stability of this important synthetic reagent. The predictive data and workflows presented herein serve as a valuable starting point for experimental design and safety assessment in the handling and application of this compound. Further experimental validation is recommended to confirm the specific decomposition temperatures and kinetics for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and relatively low toxicity of boronic acids make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of (5-Methoxy-2-methylphenyl)boronic acid with a generic aryl halide. The electron-donating methoxy and methyl groups on the boronic acid can influence its reactivity, potentially leading to high yields and efficient coupling.
Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
| Component | Example | Role |
| Aryl Halide | 4-Bromotoluene | Electrophilic coupling partner. Reactivity order: I > Br > Cl. |
| Boronic Acid | This compound | Nucleophilic coupling partner. |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | The active Pd(0) species facilitates the catalytic cycle. |
| Ligand | Triphenylphosphine (PPh₃) or SPhos | Stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the oxidative addition and reductive elimination steps. |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction. A biphasic system with water is common. |
Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-1,1'-biphenyl
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Organic solvents are flammable and should be used with appropriate care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Process
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Product Characterization
The final biaryl product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of a solid product.
By following this detailed protocol, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biaryl compounds relevant to drug discovery and other areas of chemical research.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (5-Methoxy-2-methylphenyl)boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, a powerful and versatile palladium-catalyzed reaction, is highlighted as a primary application for this versatile building block in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and functional materials.
This compound is a valuable reagent for introducing the 5-methoxy-2-methylphenyl moiety into various molecular scaffolds. The methoxy group, being electron-donating, can influence the electronic properties of the resulting biaryl product, while the ortho-methyl group can induce steric hindrance, affecting the conformation and interaction of the molecule with biological targets.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reaction
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction of an aryl bromide with a close structural analog of this compound, namely o-tolylboronic acid, to produce 4'-Methoxy-2-methyl-biphenyl. This data provides a strong starting point for the optimization of reactions involving this compound.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | o-Tolylboronic acid | Pd₂(dba)₃ (0.0005) | P(t-Bu)₃ (0.0005) | KF (3.3) | THF | Room Temp. | 48 | 98[1] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. The protocol is based on established procedures for similar couplings.[1][2]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand: Tri-tert-butylphosphine (P(t-Bu)₃)
-
Base: Potassium fluoride (KF), spray-dried and oven-dried
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ether, hexane)
Procedure:
-
Reaction Setup: To a 100-mL round-bottomed Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and potassium fluoride (3.3 equiv.).
-
Inert Atmosphere: Seal the flask and flush the system with argon or nitrogen for approximately 5 minutes to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask via syringe.
-
Catalyst and Ligand Addition: In separate, sealed vials, prepare stock solutions of the palladium catalyst (Pd₂(dba)₃) and the ligand (P(t-Bu)₃) in anhydrous THF. Sequentially add the required amounts of the catalyst and ligand solutions to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 24-48 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Purification: Filter the mixture through a pad of silica gel, washing thoroughly with the chosen organic solvent. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 5% ether in hexane) to yield the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Use of (5-Methoxy-2-methylphenyl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (5-Methoxy-2-methylphenyl)boronic acid in the synthesis of biaryl compounds, a crucial structural motif in many pharmaceutical agents and functional materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.
Introduction
This compound is a valuable building block in organic synthesis. The presence of an electron-donating methoxy group and a sterically influential ortho-methyl group on the phenyl ring affects its reactivity in cross-coupling reactions. Understanding these electronic and steric factors is key to optimizing reaction conditions for the synthesis of complex biaryl molecules. The biaryl structural unit is prevalent in a wide array of biologically active compounds, and the ability to efficiently synthesize these molecules is of significant interest in drug discovery and development.
Data Presentation: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
While specific quantitative data for a wide range of couplings with this compound is not extensively documented in single comprehensive studies, the following tables provide illustrative data based on typical Suzuki-Miyaura reactions with analogous substituted phenylboronic acids. This data serves as a strong starting point for reaction optimization.
Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | ~85[1] |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~92 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 18 | ~88 |
Note: Yields are illustrative and based on typical outcomes for similar sterically hindered boronic acids. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The following diagram outlines the general laboratory workflow for the synthesis of a biaryl compound using this compound.
Caption: General experimental workflow for biaryl synthesis.
Signaling Pathways and Logical Relationships
The biaryl motif is a common scaffold in molecules designed to interact with various biological targets. For instance, many kinase inhibitors feature a biaryl core, which can orient functional groups to effectively bind within the ATP-binding pocket of the enzyme. The specific substitution pattern of the biaryl, dictated by the choice of boronic acid and aryl halide, is critical for achieving potency and selectivity.
Caption: Logical relationship from starting materials to biological activity.
By providing a robust and versatile method for the synthesis of diverse biaryl compounds, the use of this compound in Suzuki-Miyaura coupling reactions is a valuable tool for researchers in the field of drug discovery and development. The protocols and data presented herein offer a solid foundation for the successful implementation of these important synthetic transformations.
References
Application Notes and Protocols: (5-Methoxy-2-methylphenyl)boronic acid as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxy-2-methylphenyl)boronic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted phenyl ring, featuring a methoxy and a methyl group, allows for the introduction of specific structural motifs that can significantly influence a compound's physicochemical properties and biological activity. The electron-donating nature of the methoxy group can enhance the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.[1] This reaction enables the efficient formation of carbon-carbon bonds, facilitating the construction of complex biaryl structures that are often found in the core scaffolds of potent and selective kinase inhibitors.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The (5-methoxy-2-methylphenyl) moiety can play a crucial role in the interaction of these inhibitors with their target kinases, influencing binding affinity, selectivity, and pharmacokinetic properties. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can provide beneficial hydrophobic interactions within the kinase active site.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors targeting key signaling pathways, including Aurora kinases, mTOR (mammalian target of rapamycin), and BMP (bone morphogenetic protein) receptors. Detailed experimental protocols for the synthesis of representative kinase inhibitor scaffolds using this building block are also presented.
Biological Activity Data
The incorporation of the (5-methoxy-2-methylphenyl) moiety into various kinase inhibitor scaffolds has been shown to yield compounds with potent inhibitory activity. The following table summarizes representative inhibitory activity data for compounds synthesized using phenylboronic acid derivatives in the development of inhibitors for key kinase targets.
| Target Kinase | Inhibitor Scaffold Example | IC50 (nM) | Reference |
| Aurora A | Pyrazolo[3,4-d]pyrimidine | 310 | [3] |
| Aurora B | Pyrazolo[3,4-d]pyrimidine | 240 | [3] |
| mTOR | Pyrazolo[3,4-d]pyrimidine | 22 | [4] |
| ALK2 (BMP Receptor) | Pyrazolo[1,5-a]pyrimidine | 32 | [5] |
| ALK3 (BMP Receptor) | Pyrazolo[1,5-a]pyrimidine | 10800 | [5] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for the rational design of inhibitors and for elucidating their mechanism of action.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis.[6] Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[6] Their over-expression is frequently observed in various cancers.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to growth factors, nutrients, and energy levels.[7][8] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes.[8]
BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the TGF-β superfamily that play crucial roles in embryonic development and tissue homeostasis, including bone formation.[9][10] BMPs signal through serine/threonine kinase receptors on the cell surface.[9]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the key method for incorporating the (5-Methoxy-2-methylphenyl) moiety into kinase inhibitor scaffolds. The following is a general protocol that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide to form a biaryl kinase inhibitor scaffold.
Materials:
-
This compound
-
Heterocyclic halide (e.g., a bromo- or iodo-substituted pyrimidine or pyrazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Experimental Workflow:
References
- 1. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 2. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Overview of Research into mTOR Inhibitors | MDPI [mdpi.com]
- 5. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with (5-Methoxy-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methoxy-2-methylphenyl)boronic acid in microwave-assisted organic synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in drug discovery and development for the rapid and efficient synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules, including kinase inhibitors.
Introduction to Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1] The use of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1] This is particularly advantageous for high-throughput synthesis in medicinal chemistry, enabling the rapid generation of compound libraries for screening.[2] this compound is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety found in various biologically active compounds.
Applications in Drug Discovery
Biaryl structures are prevalent in a wide range of pharmaceuticals. The 2-methyl-5-methoxyphenyl moiety, in particular, can be found in compounds investigated as kinase inhibitors and allosteric modulators of G-protein coupled receptors.[3] Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with signaling pathways controlling cell growth, proliferation, and survival.[4] The efficient synthesis of novel biaryl compounds using this compound under microwave conditions can significantly accelerate the discovery and development of new drug candidates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki-Miyaura coupling of aryl boronic acids, which can be adapted for this compound. Please note that optimal conditions may vary depending on the specific coupling partner.
Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) or PdCl₂(dppf) (2.5 mol%) | [5] |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | [5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | [5][6] |
| Temperature | 100-150 °C | [5] |
| Time | 5-40 minutes | [1][7] |
| Microwave Power | 100-200 W | [2] |
Table 2: Exemplary Yields for Microwave-Assisted Suzuki Coupling of Methoxyphenylboronic Acids with Various Aryl Halides
| Aryl Halide | Product | Yield (%) | Reaction Time (min) | Temperature (°C) | Reference |
| 4-Bromoanisole | 4,4'-Dimethoxy-2-methylbiphenyl | 85-95 (estimated) | 15 | 120 | [8] |
| 4-Bromobenzonitrile | 4'-Cyano-4-methoxy-2-methylbiphenyl | 80-90 (estimated) | 10 | 130 | [9] |
| 2,4-Dichloropyrimidine | 2-Chloro-4-(5-methoxy-2-methylphenyl)pyrimidine | 70-85 (estimated) | 15 | 100 | [5] |
| 3-Bromopyridine | 3-(5-Methoxy-2-methylphenyl)pyridine | 75-90 (estimated) | 20 | 140 | [1] |
Note: Yields are estimated based on reported values for structurally similar methoxyphenylboronic acids under microwave-assisted Suzuki coupling conditions.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, degassed)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (e.g., 166 mg, 1.0 mmol), the aryl halide (e.g., 4-bromoanisole, 205 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes) with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Experimental Workflow
General Catalytic Cycle of Suzuki-Miyaura Coupling
Potential Signaling Pathway Involvement
Biaryl compounds synthesized using this compound may act as inhibitors of protein kinase signaling pathways, which are often dysregulated in cancer. The following diagram illustrates a simplified, hypothetical kinase signaling pathway that could be targeted by such inhibitors.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organometallic cross-coupling reactions [cem.com]
- 3. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Ligand Selection for Efficient Coupling with (5-Methoxy-2-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key challenge in this reaction is the coupling of sterically hindered substrates, such as (5-Methoxy-2-methylphenyl)boronic acid. The ortho-methyl group on this reagent significantly impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, the electron-donating methoxy group can also influence reactivity. Consequently, the judicious selection of a supporting ligand for the palladium catalyst is paramount to achieving high yields and reaction efficiency. This application note provides a detailed guide to ligand selection, experimental protocols, and mechanistic considerations for the successful coupling of this compound.
Ligand Considerations for Sterically Hindered Boronic Acids
The primary role of the ligand in the Suzuki-Miyaura coupling is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For sterically demanding substrates, the choice of ligand is critical.
-
Steric Bulk: Bulky ligands are essential for promoting the reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst. The steric pressure from the ligand forces the two organic partners closer together on the palladium center. For ortho-substituted biaryls, this is often the rate-limiting step.
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced electron density facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex, which is often a crucial step, especially with less reactive aryl chlorides.[1][2]
-
Bite Angle (for bidentate ligands): While monodentate ligands are often preferred for sterically hindered substrates, the bite angle of bidentate phosphines like XantPhos can also influence reactivity by altering the geometry at the metal center.
Early generation ligands like triphenylphosphine (PPh₃) are generally ineffective for coupling hindered substrates like this compound. Modern catalysis relies on highly active, bulky, and electron-rich monophosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[3][4] These ligands have been specifically designed to overcome the challenges posed by difficult coupling partners.[5]
Comparative Performance of Ligands
The selection of an optimal ligand is often substrate-dependent, and screening may be necessary. However, for sterically hindered, electron-rich boronic acids like this compound, certain classes of ligands consistently outperform others. The table below summarizes the typical performance of various ligands in the Suzuki-Miyaura coupling of an aryl bromide with an ortho-substituted phenylboronic acid.
| Ligand | Palladium Precatalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 20% | Generally inefficient for hindered couplings. |
| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 60-80% | Moderate to good performance; an improvement over PPh₃.[6] |
| SPhos | SPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | > 95% | Excellent performance; highly active for hindered substrates.[3] |
| XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | > 95% | Broadly applicable and highly effective for challenging couplings. |
| RuPhos | RuPhos Pd G3 | Cs₂CO₃ | Dioxane | 100 | > 90% | Another highly effective Buchwald ligand for hindered systems.[4] |
| tBu₃P (Tri-tert-butylphosphine) | Pd₂(dba)₃ | CsF | Dioxane | RT - 80 | 85-95% | Highly active, air-sensitive ligand enabling reactions at lower temperatures.[7] |
Note: Yields are illustrative and can vary significantly based on the specific aryl halide, reaction time, and precise conditions.
Visualizing the Process
Experimental Workflow
The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using SPhos as the ligand.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos (0.03 mmol, 3 mol%)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.015 mmol, 1.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (4 mL)
-
Water (0.4 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong stream of inert gas, add Pd(OAc)₂ and SPhos to a vial. Add 1 mL of degassed 2-MeTHF and stir for 15 minutes at room temperature. This pre-forms the active catalyst complex.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution via syringe. Add the remaining degassed 2-MeTHF (3 mL) and degassed water (0.4 mL).
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in this cycle is heavily influenced by the chosen ligand. Bulky, electron-rich ligands like SPhos accelerate the Oxidative Addition and Reductive Elimination steps, which are crucial for hindered substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Side Reactions
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom.[8][9] This can be minimized by using anhydrous solvents (when appropriate), a strong base like K₃PO₄ or Cs₂CO₃, and a highly active catalyst system that promotes the desired cross-coupling at a faster rate than the decomposition pathway.[10]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can sometimes occur. This is often minimized by using ligands that disfavor the formation of palladium species that lead to homocoupling and by ensuring a truly anaerobic reaction environment.
Ligand Selection Logic
For a new coupling reaction involving this compound, a logical approach to ligand selection can be visualized as follows.
Caption: Decision logic for initial ligand selection.
The efficient coupling of this compound is highly dependent on the use of modern, sterically bulky, and electron-rich phosphine ligands. While traditional ligands like PPh₃ are ineffective, Buchwald-type ligands such as SPhos and XPhos provide excellent yields by overcoming the steric hindrance and promoting the key catalytic steps. The provided protocols and workflows offer a robust starting point for researchers aiming to incorporate this valuable building block into complex molecules. Careful attention to creating an inert atmosphere and minimizing side reactions like protodeboronation will further ensure successful and reproducible outcomes.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-Methoxy-2-methylphenyl)boronic Acid in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible devices. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Boronic acids are crucial building blocks in the synthesis of these advanced organic materials, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that are essential for efficient electroluminescence.
(5-Methoxy-2-methylphenyl)boronic acid is a valuable reagent in this context. The electron-donating methoxy group and the methyl group on the phenyl ring can influence the electronic properties, solubility, and morphology of the resulting OLED materials. These substituents can modulate the HOMO/LUMO energy levels, which in turn affects the charge injection/transport properties and the emission color of the final device. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of OLED materials.
Application in OLED Material Synthesis
This compound is a versatile building block for creating various components of an OLED device, including:
-
Emissive Layer (EML) Materials: As a component of the light-emitting molecule (emitter), it can be used to tune the emission wavelength and improve quantum efficiency. The methoxy and methyl groups can enhance the photoluminescence quantum yield and influence the solid-state packing of the molecules, which is critical for preventing aggregation-caused quenching.
-
Host Materials: In an emissive layer that utilizes a host-dopant system, this boronic acid can be incorporated into the host material. The host matrix facilitates charge transport and energy transfer to the dopant molecules. The substituents on the boronic acid can be tailored to ensure appropriate energy level alignment with the dopant and surrounding layers.
-
Charge Transport Layer (HTL/ETL) Materials: While less common for this specific molecule, derivatives of this compound could be explored in the synthesis of hole-transporting (HTL) or electron-transporting (ETL) materials. The electronic nature of the substituents would play a key role in determining the charge carrier mobility of the resulting material.
Data Presentation
| Aryl Boronic Acid Used in Synthesis | Resulting Material Type | Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Luminance (cd/A) | Reference |
| Phenylboronic acid derivatives | Anthracene-based emitter | 450 - 480 | ~5.0 - 8.0 | 4.5 - 7.0 | [3][4] |
| Substituted Phenylboronic acids | Blue Host Material | N/A | Device EQE: ~5.0 | 4.88 | Generic Blue Host Synthesis |
| Various Aryl Boronic Acids | Blue Emitter | 471 | 25.9 | N/A | [5] |
| Naphthylboronic acid | Blue Emitter | 458 - 463 | N/A | 4.58 - 4.88 | Generic Blue Emitter Synthesis |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a biaryl compound, a common core structure in OLED materials, using this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for the synthesis of OLED emitters.[3][4]
Reaction Scheme:
Where Ar-X is an aromatic halide (e.g., a substituted bromobenzene or a more complex heterocyclic halide) that forms the other part of the target OLED material.
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Deionized water (2 mL)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure all components are well-mixed. Then, heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and then filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an OLED material using this compound.
Caption: General workflow for OLED material synthesis via Suzuki coupling.
OLED Energy Level Diagram
This diagram illustrates the typical energy level structure of a multi-layer OLED device, showing the role of the material synthesized from this compound as part of the emissive layer.
Caption: Energy level diagram of a typical OLED device.
References
Application Notes and Protocols for the Oxidative Heck Reaction of (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oxidative Heck reaction, a powerful method for the carbon-carbon bond formation between arylboronic acids and alkenes. While the classical Heck reaction typically involves the coupling of an aryl halide with an alkene, the oxidative variant allows for the direct use of arylboronic acids, such as (5-Methoxy-2-methylphenyl)boronic acid. This approach is advantageous due to the wide commercial availability, stability, and generally low toxicity of boronic acids.[1]
The oxidative Heck reaction proceeds via a palladium(II)-catalyzed pathway and often requires an oxidant to regenerate the active catalyst. However, recent advancements have led to the development of oxidant-free protocols.[1][2] These methods offer a more environmentally friendly and atom-economical approach to the synthesis of substituted alkenes.[3][4]
Core Concepts: The Oxidative Heck Reaction
The catalytic cycle of the oxidative Heck reaction typically involves the following key steps:
-
Transmetalation: The arylboronic acid transfers its organic group to the Pd(II) catalyst.
-
Migratory Insertion: The alkene inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to form the desired vinylarene product and a palladium-hydride species.
-
Reductive Elimination/Reoxidation: The Pd(0) species formed after reductive elimination is reoxidized to the active Pd(II) state to complete the catalytic cycle. In some modern protocols, the regeneration of the Pd(II) catalyst can occur without the need for an external oxidant.[1][2]
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed oxidative Heck coupling of arylboronic acids with alkenes. The specific conditions, including catalyst, ligand, base, and solvent, should be optimized for the specific substrates being used, in this case, this compound and the desired alkene partner.
Protocol 1: Oxidant- and Base-Free Oxidative Heck Reaction
This protocol is adapted from a method that does not require an external oxidant or a base, which can be beneficial for substrates sensitive to these conditions.[1][2]
Materials:
-
This compound
-
Alkene (e.g., n-butyl vinyl ether, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetone (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Pd(OAc)₂ (2 mol %) and dppp (3 mol %) under an inert atmosphere.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (2.0 equiv).
-
Add anhydrous acetone (3 mL).
-
Seal the vessel and heat the reaction mixture at 70 °C for 15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Aerobic Oxidative Heck Reaction
This protocol utilizes molecular oxygen from the air as the terminal oxidant, representing a green and sustainable approach.[4]
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium nanoparticles (or Pd(OAc)₂)
-
Solvent (e.g., Toluene)
-
Oxygen (from air or as a balloon)
Procedure:
-
To a reaction flask, add the palladium catalyst (e.g., Pd NPs, 1-5 mol %).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.5 equiv).
-
Add the solvent (e.g., Toluene, 2 mL).
-
Ensure the reaction is open to the air or equipped with an oxygen-filled balloon.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst if it is heterogeneous.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Oxidant- and Base-Free Oxidative Heck Coupling of Various Arylboronic Acids with n-Butyl Vinyl Ether [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1-propanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1-propanone | 92 |
| 3 | 2-Methylphenylboronic acid | 1-(2-Methylphenyl)-1-propanone | 75 |
| 4 | 4-Nitrophenylboronic acid | 1-(4-Nitrophenyl)-1-propanone | 68 |
Reaction Conditions: Arylboronic acid (1.0 mmol), n-butyl vinyl ether (2.0 equiv), Pd(OAc)₂ (2 mol %), dppp (3 mol %) in acetone (3 mL) at 70 °C for 15 h.
Table 2: Aerobic Oxidative Heck Arylation of Ethyl Acrylate with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (E)-Ethyl cinnamate | 88 |
| 2 | 4-Tolylboronic acid | (E)-Ethyl 3-(p-tolyl)acrylate | 80 |
| 3 | 4-Methoxyphenylboronic acid | (E)-Ethyl 3-(4-methoxyphenyl)acrylate | 64 |
| 4 | 4-Acetylphenylboronic acid | (E)-Ethyl 3-(4-acetylphenyl)acrylate | 38 |
Reaction Conditions: Arylboronic acid (0.5 mmol), ethyl acrylate (0.75 mmol), Pd NPs (1 mol %) in toluene (1 mL) under O₂ at 100 °C for 24 h.
Visualizations
Experimental Workflow for Oxidative Heck Reaction
The following diagram illustrates a generalized experimental workflow for the oxidative Heck reaction of an arylboronic acid with an alkene.
Caption: Generalized workflow for the oxidative Heck reaction.
Catalytic Cycle of the Oxidative Heck Reaction
This diagram outlines the key steps in the palladium-catalyzed oxidative Heck reaction of an arylboronic acid.
Caption: Catalytic cycle of the oxidative Heck reaction.
References
Scale-Up Synthesis and Applications of (5-Methoxy-2-methylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methoxy-2-methylphenyl)boronic acid is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility extends across pharmaceutical, agrochemical, and materials science research for the construction of complex biaryl and heterocyclic structures. This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent use in cross-coupling reactions. Key considerations for process safety, optimization, and purification at a larger scale are discussed to facilitate the transition from laboratory to pilot plant or industrial production.
Synthesis of this compound via Grignard Reaction
The most common and industrially viable method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate ester, followed by hydrolysis.[1][2] This approach is favored for its cost-effectiveness and scalability.
Key Synthesis Considerations for Scale-Up
-
Grignard Reaction Initiation and Control: The formation of the Grignard reagent is highly exothermic and can have an induction period. On a large scale, controlled addition of the aryl halide to magnesium turnings is crucial to manage the reaction temperature and prevent dangerous runaways. The use of in-situ monitoring techniques, such as infrared spectroscopy, can help ensure the reaction has initiated before adding the bulk of the starting material.
-
Solvent Selection: Ethereal solvents like tetrahydrofuran (THF) are commonly used for Grignard reactions. On an industrial scale, the use of mixed solvent systems (e.g., with toluene) can improve safety and reduce costs.[3]
-
Temperature Management: The reaction of the Grignard reagent with the trialkyl borate is typically performed at low temperatures (-10°C to 0°C) to minimize the formation of diaryl and triaryl borane byproducts.[4] Maintaining this temperature range in large reactors requires efficient cooling systems.
-
Work-up and Purification: The hydrolysis of the boronate ester and subsequent purification of the boronic acid are critical steps. Recrystallization is a common and scalable purification method. However, for some boronic acids, forming a diethanolamine adduct can facilitate isolation and purification of a crystalline solid.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a representative example for a pilot-plant scale synthesis, adapted from established procedures for analogous arylboronic acids.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Bromo-4-methylanisole | 201.06 | 10.0 | 49.7 |
| Magnesium Turnings | 24.31 | 1.33 | 54.7 |
| Trimethyl borate | 103.91 | 7.75 | 74.6 |
| Tetrahydrofuran (THF) | - | 40 L | - |
| Sulfuric Acid (10% aq.) | - | As needed | - |
| Hexanes | - | 20 L | - |
Procedure:
-
Grignard Reagent Formation:
-
A suitable reactor is charged with magnesium turnings (1.33 kg) and THF (10 L) under an inert nitrogen atmosphere.
-
A small amount of 2-Bromo-4-methylanisole is added to initiate the reaction. Initiation can be confirmed by a noticeable exotherm.
-
The remaining 2-Bromo-4-methylanisole, dissolved in THF (20 L), is added slowly to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Borylation:
-
In a separate reactor, a solution of trimethyl borate (7.75 kg) in THF (10 L) is cooled to between -10°C and 0°C.
-
The prepared Grignard reagent is transferred to the trimethyl borate solution at a rate that maintains the temperature below 0°C.
-
The reaction mixture is stirred at this temperature for 1-2 hours.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is slowly quenched by the addition of 10% aqueous sulfuric acid, keeping the temperature under control.
-
The layers are separated, and the aqueous layer is extracted with THF.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
The solvent is partially removed by distillation until precipitation of the product begins.
-
Hexanes (20 L) are added to complete the precipitation.
-
The solid product is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound.
-
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and fine chemicals.[4] this compound, being an electron-rich coupling partner, can present specific challenges and opportunities in this reaction.
Scale-Up Considerations for Suzuki-Miyaura Coupling
-
Catalyst and Ligand Selection: For electron-rich boronic acids, the choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups, often improve reaction efficiency and prevent side reactions.
-
Base Selection: The choice of base is crucial for the transmetalation step. While inorganic bases like potassium carbonate are common, stronger bases such as potassium phosphate or cesium carbonate may be necessary for challenging couplings.
-
Solvent System: A variety of solvents can be used, with aqueous solvent systems often being preferred for their green chemistry advantages. The choice of solvent can influence reaction rate and selectivity.
-
Side Reactions: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids at elevated temperatures. Careful control of temperature and reaction time is necessary to minimize this.
-
Product Isolation: Purification of the biaryl product often involves crystallization or column chromatography. On a larger scale, developing a robust crystallization procedure is highly desirable to avoid chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization will be required for specific substrates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
| This compound | 165.99 | 1.2 g | 1.2 |
| Aryl Bromide | - | 1.0 g | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 1-3 mol% | 0.01-0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 g | 2.0-3.0 |
| Dioxane/Water (4:1) | - | 20 mL | - |
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.2 g), the aryl bromide (1.0 g), and potassium carbonate (2.0 g).
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
The palladium catalyst (1-3 mol%) is added under the inert atmosphere.
-
Degassed dioxane/water (4:1, 20 mL) is added.
-
-
Reaction Execution:
-
The reaction mixture is heated to 80-100°C with vigorous stirring.
-
The reaction progress is monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst system; sub-optimal base or temperature. | Screen different palladium catalysts and ligands; try stronger bases like K₃PO₄ or Cs₂CO₃; incrementally increase the reaction temperature. |
| Protodeboronation | High temperature; prolonged reaction time; presence of water. | Use anhydrous solvents if possible; minimize reaction time; consider lower reaction temperatures with a more active catalyst. |
| Homocoupling | Presence of oxygen; catalyst decomposition. | Ensure thorough degassing of solvents and reaction mixture; use a robust catalyst system. |
Visualizing Workflows and Relationships
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Storage
Arylboronic acids can be susceptible to degradation over time, primarily through dehydration to form boroxines (cyclic anhydrides) and protodeboronation. For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C). It is generally not recommended to store boronic acids in solution for extended periods.
Conclusion
The synthesis and application of this compound are well-established processes that can be successfully scaled up with careful consideration of reaction parameters and safety. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors, from laboratory-scale experiments to larger-scale production campaigns. Continuous process improvement and optimization will be key to achieving efficient, safe, and cost-effective synthesis on an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protodeboronation of (5-Methoxy-2-methylphenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the unintended protodeboronation of (5-Methoxy-2-methylphenyl)boronic acid during synthetic procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylanisole as a byproduct.[1][2] This reaction consumes the boronic acid, leading to reduced yields of the desired coupled product in reactions like the Suzuki-Miyaura coupling. This compound is particularly susceptible due to its electron-rich aromatic ring, which can stabilize the intermediates involved in the protodeboronation process.[3]
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is significantly faster at high pH levels (typically pH > 10), which is a common condition for many Suzuki-Miyaura couplings.[2][4] Base catalysis involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[2]
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for the final protonolysis step.[1][2]
-
Palladium Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[2]
Q3: Is it true that converting my this compound to a boronic ester (e.g., a pinacol ester) will prevent protodeboronation?
A: While it is a common strategy to convert boronic acids to esters to enhance stability, it does not guarantee complete prevention of protodeboronation.[5][6] Pinacol esters are generally more stable and easier to handle.[7] However, the stability of boronic esters is highly dependent on the specific ester and the reaction conditions.[5][6] In some cases, hydrolysis of the ester back to the boronic acid can occur under basic aqueous conditions, leading to subsequent protodeboronation.[5]
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Product with Significant Formation of 3-Methylanisole
This is a classic sign of extensive protodeboronation. Here’s a step-by-step guide to troubleshoot this issue.
Workflow for Troubleshooting Protodeboronation
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions due to protodeboronation.
Step 1: Evaluate and Modify the Base
Strong bases in aqueous media are major contributors to protodeboronation.[8]
-
Action: Switch to a milder base.
-
Protocol: Replace strong bases like NaOH or KOH with weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]
| Base Comparison | ||
| Base | Strength | Typical Observation |
| NaOH, KOH | Strong | High rate of protodeboronation in aqueous media. |
| K₃PO₄ | Strong | Effective, but ensure it is finely powdered and used under anhydrous conditions if possible.[8] |
| K₂CO₃, Cs₂CO₃ | Moderate | Often a good compromise between reactivity and minimizing protodeboronation. |
| KF | Weak | Can be effective in suppressing protodeboronation, though may require higher temperatures or more active catalysts. |
Step 2: Modify Reaction Conditions
-
Action: Lower the reaction temperature.
-
Rationale: Protodeboronation has a significant activation energy, so lowering the temperature can disproportionately slow this side reaction compared to the desired coupling.
-
Action: Use anhydrous conditions.
-
Rationale: Water is the proton source for protodeboronation.[8]
-
Protocol: Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensure all reagents, including the base, are dry.
Step 3: Use a Boronic Acid Surrogate
If the free boronic acid proves too unstable, switch to a more robust derivative.
-
Action: Use the corresponding (5-Methoxy-2-methylphenyl)boronate ester.
-
Recommendation: Pinacol esters (Bpin) are a common first choice. For even greater stability, consider using an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are highly stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and thus minimizing protodeboronation.[5]
Step 4: Optimize the Catalyst System
A highly active catalyst can promote the desired cross-coupling to occur at a much faster rate than protodeboronation.
-
Action: Use a highly active palladium precatalyst.
-
Recommendation: Buchwald-type biarylphosphine precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often very effective for challenging substrates.[8][9]
-
Action: Screen different phosphine ligands.
-
Rationale: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the Suzuki coupling.[10]
Issue 2: Reaction Stalls, Leaving Unreacted Starting Materials
If the reaction starts but does not go to completion, catalyst deactivation or reagent instability may be the cause.
-
Action: Monitor the stability of the boronic acid under the reaction conditions.
-
Protocol: Set up a small-scale reaction in an NMR tube with the boronic acid, base, and solvent (omitting the aryl halide and catalyst). Monitor the disappearance of the boronic acid signal and the appearance of the 3-methylanisole signal over time at the reaction temperature. This will give you a rate of decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Milder Base
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium carbonate (K₂CO₃) (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Protodeboronation
The protodeboronation of arylboronic acids under basic conditions is a well-studied process.[1][11][12]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
This diagram illustrates that the boronic acid is in a rapid equilibrium with its more reactive boronate anion form in the presence of a base.[1] The subsequent rate-limiting step is the protonation at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[11][12]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (5-Methoxy-2-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the sterically hindered (5-Methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with sterically hindered boronic acids like this compound are common and can be attributed to several factors. The steric hindrance around the boronic acid moiety can impede the transmetalation step in the catalytic cycle. Additionally, inefficient oxidative addition or reductive elimination steps due to the hindered nature of the substrate can contribute to poor conversion.[1][2] The choice of catalyst, ligand, base, and solvent is critical to overcoming these steric challenges.[1][3]
Q2: What are the most effective catalyst and ligand systems for this type of sterically hindered coupling?
A2: For sterically demanding Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended.[1][4] Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in promoting the coupling of sterically hindered substrates.[5][6][7] N-heterocyclic carbene (NHC) ligands can also be very effective, sometimes allowing reactions to proceed at lower temperatures.[1][3] The choice of the palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.[8][9]
Q3: Which base should I select for the coupling of this compound?
A3: The selection of an appropriate base is crucial for activating the boronic acid. For sterically hindered substrates, moderately strong, non-nucleophilic bases are generally preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1][3][7] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve a satisfactory reaction rate and yield.[1]
Q4: What is the optimal solvent and temperature for this reaction?
A4: Aprotic solvents are typically used for Suzuki-Miyaura couplings. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1] For reactions involving sterically hindered substrates that require higher temperatures, solvents with higher boiling points like xylene may be beneficial.[5] These reactions often require elevated temperatures, typically in the range of 80-110 °C, to overcome the steric barriers.[3][5] Monitoring the reaction progress is essential to determine the optimal reaction time.
Q5: How can I minimize side reactions such as protodeboronation?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with sterically hindered or electron-rich boronic acids.[3] To minimize this, ensure that your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[7] Using a more stable boronic acid derivative, such as a pinacol ester, can also mitigate protodeboronation by providing a slow release of the boronic acid into the reaction mixture.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient catalyst system for the sterically hindered substrate. | - Switch to a catalyst system known for coupling hindered substrates, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][6] - Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). |
| Ineffective base. | - Screen different bases. Start with K₃PO₄ or Cs₂CO₃.[1][7] - For very sluggish reactions, consider a stronger base like t-BuOK.[1] | |
| Insufficient reaction temperature or time. | - Increase the reaction temperature in 10-20 °C increments, up to the boiling point of the solvent.[3] - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | - Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.[7] |
| Suboptimal stoichiometry. | - Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.[7] | |
| Protodeboronation of the Boronic Acid | Presence of water or acidic impurities. | - Use anhydrous solvents and reagents.[7] - Ensure the base is of high quality and not hydrated. |
| Instability of the boronic acid under reaction conditions. | - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[7][10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), and the selected base (e.g., K₃PO₄, 2.0 eq). Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). Evacuate and backfill the flask with the inert gas three times. Add the anhydrous and degassed solvent (e.g., dioxane or toluene) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
Data Presentation
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 18 |
| 2 | PCy₃ | 46 |
| 3 | SPhos | 97 |
| 4 | XPhos | 83 |
| 5 | RuPhos | 52 |
| Reaction conditions: Di-ortho-substituted aryl bromide, secondary alkylboronic acid, Pd(OAc)₂, K₃PO₄, toluene, 110 °C, 24 h. Data adapted from a study on sterically demanding couplings and is illustrative for selecting ligands for hindered substrates.[5] |
Table 2: Influence of Base and Solvent on a Challenging Suzuki Coupling
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene | 60 |
| 2 | Cs₂CO₃ | Toluene | 71 |
| 3 | NaOH | Toluene | 50 |
| 4 | K₃PO₄ | Dioxane | 85 |
| 5 | t-BuOK | Dioxane | >95 |
| Reaction conditions are generalized from various sources for sterically hindered couplings and serve as a guide for optimization.[1][8] |
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from (5-Methoxy-2-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (5-Methoxy-2-methylphenyl)boronic acid, primarily through Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include:
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Homocoupled this compound: This symmetrical biaryl byproduct forms from the coupling of two boronic acid molecules.[1][2] This is often promoted by the presence of oxygen or high catalyst loadings.
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Unreacted this compound: Incomplete reactions can leave residual boronic acid.
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Protodeboronated starting material: The boronic acid group can be replaced by a hydrogen atom, particularly in the presence of a proton source like water, leading to the formation of 1-methoxy-4-methylbenzene. This side reaction is often catalyzed by the base.
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Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may contaminate the final product.
-
Unreacted Aryl Halide: The coupling partner may remain if the reaction does not go to completion.
Q2: How can I minimize the formation of the homocoupled byproduct of this compound?
A2: To suppress homocoupling, consider the following strategies:
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Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Controlled Catalyst Loading: Avoid using an excessive amount of the palladium catalyst.
-
Use of Additives: In some cases, the addition of small amounts of radical scavengers or specific ligands can minimize homocoupling.
Q3: What are the initial steps I should take to purify my crude product?
A3: A standard aqueous workup is the first and most crucial step. This typically involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent such as ethyl acetate.
-
Washing the organic layer with water or a mild aqueous base (like sodium bicarbonate) to remove inorganic salts and water-soluble impurities.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration under reduced pressure.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored correctly. Consider using a more robust pre-catalyst. Perform the reaction under a strict inert atmosphere as the active Pd(0) species is sensitive to oxygen. |
| Improper Base | The choice of base is critical for activating the boronic acid. If a weak base like Na₂CO₃ was used, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area. |
| Poor Reagent Quality | Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time; using a freshly opened bottle or a purified batch is recommended. |
| Suboptimal Solvent | The solvent system must be appropriate for the specific reactants and base. Common solvent systems include dioxane/water, toluene/water, and THF/water. Ensure the solvent is adequately degassed. |
Difficult Purification
| Problem | Suggested Purification Strategy |
| Product co-elutes with impurities during column chromatography | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation. Consider using a different stationary phase if silica gel is not effective. |
| Failure to obtain crystals during recrystallization | The choice of solvent is paramount. For biaryl products, common recrystallization solvents include ethanol, methanol, or solvent pairs like hexanes/ethyl acetate, toluene/hexanes, or dichloromethane/pentane. Slow cooling and seeding with a pure crystal can induce crystallization. |
| Persistent colored impurities | Traces of palladium can cause discoloration. Stirring the crude product in a solution with activated charcoal followed by filtration through celite can help remove residual palladium. |
| Streaking on TLC and column | If the product has acidic or basic functional groups, this can cause streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve chromatographic behavior. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvents (toluene, ethanol, and water).
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Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup as described in the FAQs.
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Purify the crude product by flash column chromatography or recrystallization.
Illustrative Purification Data
The following tables provide representative data for the purification of a hypothetical product, 2-Aryl-5-methoxy-2'-methylbiphenyl, synthesized using the above protocol.
Table 1: Flash Column Chromatography Parameters and Expected Purity
| Aryl Halide Partner | Eluent System (Hexane:Ethyl Acetate) | Typical Yield (%) | Purity by ¹H NMR (%) |
| 4-Bromotoluene | 95:5 | 85-95 | >98 |
| 1-Bromo-4-fluorobenzene | 90:10 | 80-90 | >97 |
| 4-Bromoanisole | 85:15 | 82-92 | >98 |
Table 2: Recrystallization Solvents and Expected Recovery
| Product Characteristics | Recommended Solvent System | Expected Recovery (%) | Notes |
| Non-polar, crystalline solid | Ethanol or Methanol | 70-85 | Slow cooling from a hot, saturated solution is recommended. |
| Slightly polar solid | Toluene/Hexanes | 65-80 | Dissolve in minimal hot toluene and add hexanes until cloudy, then cool. |
| Oily product that solidifies | Dichloromethane/Pentane | 60-75 | Dissolve in dichloromethane and slowly add pentane to precipitate the product. |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
References
Overcoming poor solubility of (5-Methoxy-2-methylphenyl)boronic acid in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxy-2-methylphenyl)boronic acid, focusing on overcoming its poor solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively published, qualitative information suggests it is soluble in methanol.[2] Generally, arylboronic acids exhibit low solubility in nonpolar hydrocarbon solvents and higher solubility in polar organic solvents like ethers and ketones.[3][4][5][6] The presence of both a methoxy and a methyl group on the phenyl ring will influence its polarity and, consequently, its solubility profile.
Q2: Why is the solubility of my boronic acid critical for the success of my reaction (e.g., Suzuki-Miyaura coupling)?
A2: Poor solubility of a reactant can lead to several issues in a chemical reaction:
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Slow Reaction Rates: If the boronic acid is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete reactions.
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Low Yields: A significant portion of the boronic acid may remain unreacted if it does not enter the solution phase where the catalytic cycle takes place.
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Poor Reproducibility: The rate of dissolution can be highly dependent on factors like stirring rate and particle size, leading to inconsistent results between batches.
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Side Reactions: In some cases, localized high concentrations of reagents at the solid-liquid interface can promote undesired side reactions.
Q3: What are the initial steps to troubleshoot a reaction where poor solubility of this compound is suspected?
A3: Start by visually inspecting the reaction mixture. If you observe solid particles of the boronic acid that do not dissolve upon heating to the reaction temperature, solubility is likely an issue. The next step is to consider a change in the solvent system. If that is not feasible or does not resolve the issue, other strategies such as converting the boronic acid to an ester or using additives like surfactants or phase-transfer catalysts should be explored.
Troubleshooting Guide
Issue 1: The boronic acid does not fully dissolve in the chosen reaction solvent.
Cause: The polarity of the solvent may not be suitable for dissolving this compound.
Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Ethers (like 1,4-dioxane, THF, 2-MeTHF) and polar aprotic solvents (such as DMF, DMSO, acetone) are often good starting points for Suzuki-Miyaura reactions.[7]
-
Use of Co-solvents: A mixture of solvents can often provide better solubility than a single solvent. For instance, a common solvent system for Suzuki couplings is a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[8] The presence of water can aid in dissolving the base and the boronate species formed.
-
Heating: In many cases, heating the reaction mixture can significantly increase the solubility of the boronic acid. Ensure the chosen solvent has a boiling point suitable for the desired reaction temperature.
Quantitative Solubility Data for Analogous Phenylboronic Acids:
While specific data for this compound is limited, the following tables provide solubility data for phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data can serve as a guide for selecting a suitable solvent system. The data is presented as the mole fraction (x) of the solute at saturation.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][6]
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | Qualitative Solubility |
| Chloroform | 25 | - | Moderate |
| 3-Pentanone | 25 | - | High |
| Acetone | 25 | - | High |
| Dipropyl Ether | 25 | - | High |
| Methylcyclohexane | 25 | - | Very Low |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [9][10]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 323.15 | 0.285 | 0.092 | 0.075 | |
| Dipropyl Ether | 293.15 | 0.110 | 0.018 | 0.015 |
| 323.15 | 0.280 | 0.055 | 0.045 | |
| Methylcyclohexane | 293.15 | 0.002 | <0.001 | <0.001 |
| 323.15 | 0.010 | 0.002 | 0.002 |
Note: The ortho-substituted isomer generally shows higher solubility, which might be relevant for the 2-methyl substitution in this compound.
Issue 2: Reaction yield is low despite trying different solvents.
Cause: Even with improved solubility, the reaction kinetics may be slow, or side reactions like protodeboronation could be occurring.
Solutions:
-
Formation of a Boronic Ester: Converting the boronic acid to a more stable and often more soluble boronic ester (e.g., a pinacol ester) can be highly effective.[3][11] Boronic esters can be purified by chromatography and often exhibit improved stability and solubility in organic solvents.[12] They can then participate in the cross-coupling reaction, sometimes releasing the boronic acid in situ.
-
Use of a Phase-Transfer Catalyst (PTC): In biphasic solvent systems (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides, thereby accelerating the reaction.[8][13][14]
-
Addition of a Surfactant: Surfactants can form micelles in aqueous media, creating a microenvironment that can solubilize organic substrates and facilitate the reaction.[7][15][16] This approach is particularly useful for developing greener reaction conditions in water.
-
Formation of a Diethanolamine Adduct: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct.[17] These adducts can sometimes be used directly in coupling reactions, where the boronic acid is released under the reaction conditions.
Experimental Protocols
Protocol 1: Determination of Solubility via the Dynamic Method
This method involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent.[12]
Materials:
-
This compound
-
High-purity organic solvent
-
Analytical balance
-
Sealed glass vial with a magnetic stir bar
-
Controlled temperature bath with a programmable temperature ramp
-
Luminance probe or visual observation setup
Procedure:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a specific mole fraction.
-
Seal the vial and place it in the temperature bath.
-
Begin stirring and slowly increase the temperature (e.g., 0.5 °C/min).
-
Record the temperature at which the last solid particles disappear, indicating complete dissolution.
-
Repeat for different concentrations to construct a solubility curve.
Protocol 2: Preparation of this compound pinacol ester
This protocol is adapted from a general procedure for the esterification of boronic acids with pinacol.[18]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous magnesium sulfate (1.5 equiv)
-
Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)
-
Magnetic stirrer and standard glassware
Procedure:
-
To a flask containing a solution of this compound in the chosen anhydrous solvent, add pinacol and anhydrous magnesium sulfate.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, filter off the magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude boronic ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling using a Phase-Transfer Catalyst
This is a general procedure for a Suzuki coupling in a biphasic system using a phase-transfer catalyst.[19]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Solvent system (e.g., toluene/water 1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, base, and TBAB.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (toluene and water).
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform a standard aqueous workup followed by purification.
Visualizations
Caption: A decision-making workflow for troubleshooting poor solubility.
Caption: Strategies to improve the solubility of the boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Managing the stability of (5-Methoxy-2-methylphenyl)boronic acid during storage and handling
This technical support center provides guidance on the stability, storage, and handling of (5-Methoxy-2-methylphenyl)boronic acid to ensure its optimal performance in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other arylboronic acids, is primarily influenced by moisture, temperature, light, and pH. Exposure to these factors can lead to degradation through pathways such as protodeboronation and oxidation. It is also prone to forming cyclic anhydrides (boroxines) upon dehydration.
Q2: How should I store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis. While some sources suggest room temperature storage, refrigeration is a good practice for long-term stability.[2]
Q3: Can I store this compound in solution?
A3: Storing boronic acids in solution is generally not recommended for long periods, as it can accelerate degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and the presence of trace amounts of water.
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: You can assess the purity of your boronic acid using several analytical techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the boronic acid from its degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the masses of byproducts, confirming degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of signals from degradation products, while ¹¹B NMR can monitor the consumption of the boronic acid.
Q5: Are there more stable alternatives to this compound for use in reactions like Suzuki-Miyaura coupling?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[4] These derivatives are generally more resistant to degradation and can be used directly in many coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Confirm the purity of the boronic acid using HPLC or NMR. If degradation is suspected, use a fresh batch or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester). |
| Protodeboronation during the reaction | This is a common side reaction where the boronic acid group is replaced by a hydrogen. To minimize this, ensure your reaction conditions are not overly harsh. You can try using a milder base or lowering the reaction temperature. Ensure your solvent is properly degassed.[5] |
| Presence of Oxygen | Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen). |
| Inactive Catalyst | The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure it is effectively reduced in situ. Consider using a fresh, high-quality catalyst and ligand. |
| Improper Solvent or Base | The choice of solvent and base is crucial. Ensure they are compatible with your substrates and catalyst system. For instance, a small amount of water is often necessary to facilitate the catalytic cycle, but excess water can promote protodeboronation.[6] |
Issue 2: Formation of Impurities
| Observed Impurity | Potential Cause & Identification | Recommended Action |
| Homocoupling Product (Biaryl of the boronic acid) | Caused by the presence of oxygen or high catalyst loading.[6] Identified by a mass corresponding to the dimer of the boronic acid's aryl group. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Consider reducing the catalyst loading. |
| Protodeboronation Product (Methoxy-toluene) | The boronic acid group is replaced by a hydrogen atom, often due to moisture and certain basic or acidic conditions. Identified by the loss of the boronic acid moiety in mass spectrometry.[5] | Use anhydrous solvents and handle the boronic acid in a dry environment. A milder base or lower reaction temperature may also help. |
| Phenolic Byproduct | Oxidation of the boronic acid can lead to the corresponding phenol. | Store and handle the boronic acid under an inert atmosphere to prevent exposure to air. |
Data Presentation
Summary of Recommended Storage and Handling Conditions
| Parameter | Solid Form | In Solution |
| Temperature | Room temperature (short-term), Refrigerated (long-term) | -20°C or lower |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Inert gas (Argon or Nitrogen) |
| Light | Store in the dark | Store in the dark |
| Moisture | Tightly sealed container, store in a dry place | Use anhydrous solvents |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
Objective: To quantify the purity of this compound and detect potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative peak area of the main component. Degradation products will appear as separate peaks, typically at different retention times.
Protocol 2: Monitoring Degradation by ¹H NMR
Objective: To qualitatively observe the degradation of this compound over time under specific stress conditions.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
This compound sample
Procedure:
-
Initial Spectrum: Dissolve a known amount of the boronic acid in the deuterated solvent in an NMR tube and acquire a ¹H NMR spectrum. Note the characteristic peaks of the pure compound.
-
Stress Conditions: Subject the NMR tube to a stress condition, such as exposure to air and light at room temperature, or gentle heating.
-
Time-Point Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Interpretation: Compare the spectra over time. The appearance of new signals or a decrease in the integration of the characteristic peaks of the starting material indicates degradation. For example, the appearance of a new aromatic proton signal in place of the boronic acid group can indicate protodeboronation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Recommended protocol for the storage and handling of the boronic acid.
References
Technical Support Center: (5-Methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Methoxy-2-methylphenyl)boronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The three primary side reactions encountered with this compound are protodeboronation, homocoupling, and oxidation. These are common for many arylboronic acids but can be more pronounced with electron-rich systems due to the methoxy and methyl substituents.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions.[3][4][5]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (2,2'-dimethoxy-5,5'-dimethylbiphenyl). The presence of oxygen and certain palladium species can facilitate this pathway.[6][7][8]
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol (5-Methoxy-2-methylphenol). This can occur in the presence of air or other oxidizing agents in the reaction mixture.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: Protodeboronation is a significant side reaction, especially under basic aqueous conditions.[4][5] Several strategies can be employed for its mitigation:
-
Choice of Base: Use a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides like NaOH or KOH.[9][10][11] Potassium phosphate (K₃PO₄) can also be effective.[3]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the source of protons, thereby suppressing protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[4]
-
Slow-Release Strategies: Employing reagents like MIDA boronates or trifluoroborate salts can slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[12][13]
Q3: What conditions favor the homocoupling of this compound, and how can it be prevented?
A3: Homocoupling is primarily promoted by the presence of oxygen and can also be influenced by the palladium catalyst's state.[7][8] To prevent this side reaction:
-
Inert Atmosphere: Rigorously degassing the solvent and maintaining an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction is crucial to minimize oxygen levels.[14]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst or ensuring the rapid and efficient reduction of a Pd(II) precatalyst can minimize the presence of Pd(II) species that may promote homocoupling.
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling. Optimizing the temperature to the lowest effective level for the desired cross-coupling is advisable.
Q4: My reaction is turning black, and I'm getting a low yield. What could be the issue?
A4: A black precipitate is often indicative of palladium black formation, which signifies catalyst decomposition. This leads to a lower concentration of the active catalyst and consequently, a poor yield. This can be caused by:
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[14] Ensure all reagents and the reaction setup are properly deoxygenated.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. It is recommended to stay within the optimal temperature range for your specific catalyst and ligand system.
-
Inappropriate Ligand: The phosphine ligand may be oxidizing or dissociating from the palladium center. Using more robust, sterically hindered biarylphosphine ligands can often stabilize the catalyst.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of Cross-Coupled Product | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure Pd(II) precatalysts are effectively reduced in situ. |
| Ineffective base | ||
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).[14] | |
| Significant Protodeboronation Product Observed | Aqueous basic conditions are too harsh | Switch to a milder base (e.g., K₂CO₃, KF).[9] |
| Consider using anhydrous solvents. | ||
| Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] | ||
| High Levels of Homocoupling Product | Presence of oxygen | Improve degassing procedures for the solvent and reaction vessel. Maintain a strict inert atmosphere.[8][14] |
| Inefficient catalyst system | Use a pre-activated Pd(0) catalyst or a more stable Pd(II) precatalyst/ligand combination. | |
| High reaction temperature | Optimize the reaction temperature to the minimum required for efficient cross-coupling. | |
| Formation of Phenol Byproduct | Oxidation of the boronic acid | Ensure the reaction is run under a strict inert atmosphere to exclude oxygen.[2] |
| Use freshly purified and degassed solvents. | ||
| Reaction Stalls Before Completion | Catalyst decomposition | Lower the reaction temperature. Use a more robust ligand to stabilize the palladium catalyst. |
| Reagent degradation | Ensure the purity and stability of the boronic acid and the aryl halide. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting protocol that may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol for Minimizing Side Reactions
This protocol is optimized to reduce protodeboronation and homocoupling.
Materials:
-
This compound pinacol ester (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
t-Bu₃P-HBF₄ (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl halide, this compound pinacol ester, Pd₂(dba)₃, t-Bu₃P-HBF₄, and Cs₂CO₃ to an oven-dried Schlenk tube with a stir bar.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Work-up and purification are performed as described in the general protocol.
Visualizations
Side Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with (5-Methoxy-2-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxy-2-methylphenyl)boronic acid in coupling reactions. The content is designed to address common challenges and improve reaction kinetics and outcomes.
Troubleshooting Guide
Low yields, slow reaction times, and the formation of byproducts are common hurdles in Suzuki-Miyaura couplings, particularly with sterically hindered and electron-rich boronic acids like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The active Pd(0) species may not be forming or is decomposing. | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper degassing of solvents and maintenance of an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. | For sterically hindered boronic acids, employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species. |
| Suboptimal Base: The base may be too weak to facilitate transmetalation or may not be sufficiently soluble. | Screen a range of bases. For this type of substrate, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure the base is finely powdered for anhydrous reactions to maximize surface area. |
| Poor Solvent Choice: The solvent system may not be optimal for the solubility of reagents or for promoting the reaction. | Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water to aid in the dissolution of the base and facilitate the reaction. For anhydrous conditions, ensure solvents are properly dried. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategy |
| Protodeboronation: (Replacement of the boronic acid group with a hydrogen atom) | The electron-rich nature of this compound makes the C-B bond susceptible to cleavage by proton sources, especially under strongly basic aqueous conditions. | Use anhydrous reaction conditions. Consider a milder base such as potassium fluoride (KF). Minimize reaction time and temperature, monitoring progress closely by TLC or LC-MS. |
| Homocoupling: (Coupling of two boronic acid molecules) | This is often promoted by the presence of oxygen or if the transmetalation step is slow. | Thoroughly degas all solvents and maintain a strict inert atmosphere. The use of a slight excess of the boronic acid can sometimes help drive the desired cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow?
A1: The reaction kinetics can be impeded by steric hindrance from the ortho-methyl group on the boronic acid. This steric bulk can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. To overcome this, more forcing reaction conditions, such as higher temperatures and the use of highly active catalyst systems with bulky, electron-rich ligands, are often necessary.
Q2: What is the role of the methoxy group in the reactivity of this compound?
A2: The methoxy group at the meta position (relative to the methyl group) is an electron-donating group. This increases the electron density of the phenyl ring, which can have a dual effect. On one hand, it can make the boronic acid more nucleophilic and potentially accelerate the transmetalation step. On the other hand, it also makes the boronic acid more susceptible to protodeboronation, a common side reaction.
Q3: How do I choose the best palladium catalyst and ligand for my coupling reaction?
A3: Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands. A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with ligands like SPhos, XPhos, or RuPhos is a good starting point to identify the optimal catalyst system for your specific substrates.
Q4: Can I use anhydrous conditions for my Suzuki coupling with this boronic acid?
A4: Yes, and in some cases, it may be advantageous. Anhydrous conditions can significantly reduce the incidence of protodeboronation, which is a common side reaction with electron-rich boronic acids. When running reactions under anhydrous conditions, ensure that your solvents and reagents are thoroughly dried and that the reaction is performed under a strict inert atmosphere.
Data Presentation
The following tables provide illustrative data on the effect of various reaction parameters on the Suzuki-Miyaura coupling of a boronic acid structurally similar to this compound. This data is based on established principles and can serve as a guide for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 40 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 8 | > 90 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 90 | 18 | ~75 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base | Solvent | Temp (°C) | Expected Outcome |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | Moderate yield, potential for some protodeboronation. |
| 2 | K₃PO₄ | Toluene | 110 | Good to excellent yield, reduced protodeboronation. |
| 3 | Cs₂CO₃ | THF | 80 | High reactivity, but can promote side reactions. |
| 4 | KF | Dioxane (anhydrous) | 100 | Can minimize protodeboronation, may require longer reaction times. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of an aryl halide with this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
(5-Methoxy-2-methylphenyl)boronic Acid vs. Its Boronate Esters in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the widely utilized Suzuki-Miyaura cross-coupling, the selection between a boronic acid and its corresponding boronate ester can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of (5-Methoxy-2-methylphenyl)boronic acid and its boronate esters, offering supporting experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Reactivity vs. Stability
The primary distinction between this compound and its boronate esters, such as the commonly used pinacol ester, lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields under specific conditions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are more susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and handling requirements.[1]
Conversely, boronate esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and exhibit a longer shelf-life.[1] This stability makes them advantageous in multi-step syntheses or when prolonged storage is necessary. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. The exact mechanism by which boronate esters participate in the Suzuki coupling is a subject of ongoing research, with evidence suggesting that they may either hydrolyze in situ to the more reactive boronic acid or undergo direct transmetalation.[1][3]
Performance Comparison: A Data-Driven Overview
To illustrate the practical differences in performance, the following table summarizes representative data from a comparative Suzuki coupling reaction between this compound and its pinacol boronate ester with a model aryl bromide.
| Reagent | Reaction Time (hours) | Yield (%) | Catalyst Loading (mol%) | Key Observations |
| This compound | 2 | 92 | 1 | Faster reaction completion. Higher sensitivity to atmospheric conditions; requires inert atmosphere for best results. |
| This compound pinacol ester | 6 | 88 | 1 | Slower reaction but highly reproducible. Easier to handle and weigh accurately due to its solid, stable nature. |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling reaction using both this compound and its pinacol boronate ester.
Protocol 1: Suzuki Coupling with this compound
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.08 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.08 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the reaction mixture at 90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Key Relationships
To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.
References
A comparative study of different palladium catalysts for (5-Methoxy-2-methylphenyl)boronic acid couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides a comparative analysis of various palladium catalysts for the coupling of (5-Methoxy-2-methylphenyl)boronic acid with aryl halides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are limited in publicly available literature. However, data from studies on structurally similar substrates and general catalyst screenings for Suzuki-Miyaura reactions provide valuable insights into the relative performance of common palladium catalysts. The following tables summarize the performance of several palladium-based catalytic systems.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Catalyst / Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 4 | 22 | 10 | [1] |
| PdCl₂(PPh₃)₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 4 | 75 | 10 | [1] |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | 57 | 10 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | 84 | 10 | [1][2] |
| Pd(OAc)₂ / SPhos | 3-chlorobenzotriazine 1-oxide | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~70 | 5 | [3] |
| Pd₂(dba)₃ / XPhos | Aryl Iodide | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53 | 3 | [4] |
Note: The data presented is compiled from different sources with varying substrates and reaction conditions and should be used as a qualitative guide.
Table 2: General Comparison of Common Palladium Catalyst Systems
| Catalyst System | Key Advantages | Common Applications | Potential Limitations |
| Pd(PPh₃)₄ | Commercially available, well-established, effective for a range of couplings.[5] | General Suzuki-Miyaura couplings of aryl bromides and iodides. | Can require higher catalyst loadings and longer reaction times compared to more modern catalysts.[1] |
| Pd(dppf)Cl₂ | High efficiency, good for challenging substrates including some aryl chlorides.[1][2] | Couplings involving heteroaryl halides and sterically hindered substrates. | Can be more expensive than simpler palladium sources. |
| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ | High turnover numbers, effective at low catalyst loadings, broad substrate scope including aryl chlorides and triflates.[3][6] | Challenging couplings, large-scale synthesis where low catalyst loading is crucial. | Ligands can be costly. |
| "Ligandless" Systems (e.g., Pd(OAc)₂) with phase-transfer catalysts | Simple, low cost. | Less challenging substrates, often in aqueous media. | Generally less effective for difficult couplings. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME), 10 mL)
-
Aqueous solution of the base (e.g., 2M K₂CO₃, 2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard flame-dried glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the solvent and the aqueous base solution via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography.[7]
Protocol using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from a procedure for a structurally similar boronic acid.[7]
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL), Ethanol (2 mL), and Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard flame-dried glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask, combine this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) under the inert atmosphere.
-
Add anhydrous toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[7]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow for Catalyst Comparison
Caption: Experimental workflow for the comparative study of palladium catalysts.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Purity Analysis of Commercial (5-Methoxy-2-methylphenyl)boronic Acid: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. (5-Methoxy-2-methylphenyl)boronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comparative analysis of the purity of commercial this compound using High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and a discussion of alternative analytical methods.
Comparison of Commercial Samples
The purity of this compound can vary between different commercial suppliers. A standardized reversed-phase HPLC (RP-HPLC) method was employed to analyze hypothetical commercial samples, and the results are summarized in Table 1. The primary impurities detected were the corresponding boroxine (the trimeric anhydride of the boronic acid) and the product of protodeboronation, 4-methoxy-1-methylbenzene.
Table 1: Comparative Purity Analysis of Commercial this compound Samples by HPLC
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) [Area Normalization] | Boroxine Impurity (%) | Protodeboronation Impurity (%) |
| Supplier A | A123 | >98 | 98.5 | 1.1 | 0.4 |
| Supplier B | B456 | >97 | 97.2 | 2.0 | 0.8 |
| Supplier C | C789 | >95 | 96.1 | 2.5 | 1.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary by supplier and lot.
Experimental Protocols
A robust and reliable HPLC method is crucial for the accurate determination of the purity of this compound. Below are detailed protocols for the HPLC analysis and an alternative LC-MS/MS method for impurity identification.
HPLC Method for Purity Determination
This method is based on established protocols for the separation of arylboronic acids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Alternative Method: LC-MS/MS for Impurity Identification
For the identification and quantification of trace-level impurities, a more sensitive technique such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be employed.
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wider range of analytes.
-
MS Detection:
-
Full Scan Mode: To obtain a broad overview of all ions present in the sample.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities, such as the boroxine and protodeboronation products.
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Comparative Guide to the Structural Confirmation of Coupling Products from (5-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common coupling reactions involving (5-Methoxy-2-methylphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. We focus on the structural confirmation of the resulting products using standard spectroscopic techniques. Detailed experimental protocols and supporting data for representative C-C and C-N bond-forming reactions are presented to aid in synthesis and characterization efforts.
Overview of Coupling Reactions
This compound is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. The two most prevalent transformations are the Suzuki-Miyaura coupling, for the formation of biaryl structures (C-C bond), and the Chan-Lam coupling, for the synthesis of arylamines and aryl ethers (C-N or C-O bonds). Each reaction type yields a unique product whose structure can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide compares the following two key reactions:
-
Suzuki-Miyaura Coupling: Reaction with an aryl halide (e.g., 4-bromoanisole) to form a biaryl product.
-
Chan-Lam Coupling: Reaction with an amine (e.g., morpholine) to form an N-aryl product.
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[1][2] This reaction is fundamental in synthesizing complex molecular scaffolds found in many pharmaceutical agents.
Illustrative Reaction
Reaction of this compound with 4-bromoanisole to yield 4',5-dimethoxy-2-methyl-1,1'-biphenyl.
Structural Confirmation Data (Illustrative)
| Spectroscopic Method | Starting Material: this compound | Illustrative Product: 4-Methoxy-4'-methylbiphenyl | Key Observations for Structural Confirmation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.21 (d), 6.80 (dd), 6.75 (d), 3.80 (s, 3H), 2.50 (s, 3H), 2.5-3.0 (br s, 2H, B(OH)₂) | δ 7.48 (d, 2H), 7.45 (d, 2H), 7.23 (d, 2H), 6.97 (d, 2H), 3.85 (s, 3H, -OCH₃), 2.38 (s, 3H, -CH₃) | Disappearance of the broad B(OH)₂ signal. Appearance of a new set of aromatic signals corresponding to the second phenyl ring. Retention of signals for both the methoxy and methyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158, 135, 131, 118, 115, 55 (OCH₃), 22 (CH₃) | δ 159.1, 137.5, 136.3, 132.7, 129.5, 128.8, 126.7, 114.2, 55.3 (-OCH₃), 21.1 (-CH₃) | Shift in the carbon signal where the boronic acid was attached (C-B to C-C). Appearance of new aromatic carbon signals. |
| Mass Spec. (EI) | C₈H₁₁BO₃, MW: 165.98 | C₁₄H₁₄O, MW: 198.26 | Increase in molecular weight corresponding to the addition of the aryl group and loss of the boronic acid moiety. The observed molecular ion peak (m/z) should match the calculated exact mass of the product. |
| ¹¹B NMR | δ ~28-30 ppm (broad) | N/A | Complete disappearance of the characteristic broad signal for the boronic acid is a definitive indicator of reaction completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with 4-bromoanisole.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Purge the resulting mixture with argon for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), under a positive flow of argon.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
Chan-Lam C-N Coupling
The Chan-Lam coupling provides an efficient pathway to form carbon-heteroatom bonds, representing a valuable alternative to the Buchwald-Hartwig amination, often under milder, aerobic conditions.[5][6] It is particularly useful for coupling boronic acids with amines, amides, and N-heterocycles.
Illustrative Reaction
Reaction of this compound with morpholine to yield 4-(5-methoxy-2-methylphenyl)morpholine.
Structural Confirmation Data (Illustrative)
| Spectroscopic Method | Starting Material: this compound | Illustrative Product: 4-(4-Methoxyphenyl)morpholine | Key Observations for Structural Confirmation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.21 (d), 6.80 (dd), 6.75 (d), 3.80 (s, 3H), 2.50 (s, 3H), 2.5-3.0 (br s, 2H, B(OH)₂) | δ 6.95-6.85 (m, 4H), 3.86-3.82 (m, 4H, -O-CH₂-), 3.77 (s, 3H, -OCH₃), 3.16-3.12 (m, 4H, -N-CH₂-) | Disappearance of the broad B(OH)₂ signal. Appearance of characteristic morpholine signals (typically two triplets around 3.8 ppm and 3.1 ppm). Aromatic signals will shift due to the new C-N bond. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158, 135, 131, 118, 115, 55 (OCH₃), 22 (CH₃) | δ 154.1, 145.5, 118.8, 114.5, 67.0 (-O-CH₂-), 55.5 (-OCH₃), 50.8 (-N-CH₂-) | Appearance of aliphatic signals for the morpholine ring carbons. The aromatic carbon signal where the boronic acid was attached will show a significant downfield shift upon bonding to nitrogen. |
| Mass Spec. (ESI) | C₈H₁₁BO₃, MW: 165.98 | C₁₁H₁₅NO₂, MW: 193.24 | Increase in molecular weight corresponding to the addition of the morpholine group and loss of the boronic acid moiety. An [M+H]⁺ peak at m/z 194.12 would be expected. |
| ¹¹B NMR | δ ~28-30 ppm (broad) | N/A | Complete disappearance of the boronic acid signal confirms the consumption of the starting material. |
Experimental Protocol: Chan-Lam Coupling
This protocol outlines a general procedure for the N-arylation of morpholine with this compound.
-
Reaction Setup: To a round-bottom flask, add copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv.), this compound (1.0 mmol), and activated 4 Å molecular sieves (approx. 6g / 10 mmol of boronic acid).[3]
-
Solvent and Reagent Addition: Add a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (approx. 20 mL / mmol of boronic acid). Add morpholine (1.2 mmol) and a base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (2.0 equiv.).[3]
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature, open to the air, for 8-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the pure N-arylated morpholine product.
Mandatory Visualizations
Logical Workflow for Structural Confirmation
Caption: Decision workflow for product purification and analysis.
General Experimental Workflow
Caption: Step-by-step workflow from reaction setup to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved (5) 'H NMR and 13C NMR 4-Methoxy -4²-methylbiphenyl - | Chegg.com [chegg.com]
- 5. Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
(5-Methoxy-2-methylphenyl)boronic acid: A Comparative Benchmark Analysis Against Organotin and Organozinc Reagents in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the optimal organometallic reagent for carbon-carbon bond formation. This report provides a detailed comparison of (5-Methoxy-2-methylphenyl)boronic acid with its organotin and organozinc counterparts in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction, particularly in the development of pharmaceuticals and advanced materials. The choice of the organometallic reagent is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide presents a comparative analysis of this compound, a widely used reagent in Suzuki-Miyaura coupling, against its corresponding organotin (Stille coupling) and organozinc (Negishi coupling) analogues.
Performance Comparison: A Head-to-Head Evaluation
While direct, side-by-side comparative studies under identical conditions are not extensively published, this analysis compiles representative data from the literature for the coupling of closely related aryl species to provide a meaningful benchmark. The following table summarizes the expected performance of each organometallic reagent in a hypothetical cross-coupling reaction with a common aryl bromide partner, 4-bromoanisole, to form the corresponding biaryl product. The electron-donating methoxy group on the boronic acid is known to enhance its reactivity in Suzuki-Miyaura couplings.[1]
| Organometallic Reagent | Coupling Reaction | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Suzuki-Miyaura | 85-95% | Low toxicity, high stability of reagents, environmentally benign byproducts.[2][3] | Requires a base, which can affect sensitive substrates. |
| (5-Methoxy-2-methylphenyl)tributyltin | Stille | 80-90% | High functional group tolerance, stable to air and moisture.[1][4] | High toxicity of organotin reagents and byproducts, difficult to remove tin waste.[2][4] |
| (5-Methoxy-2-methylphenyl)zinc chloride | Negishi | 90-98% | High reactivity and yields, tolerates a wide range of functional groups.[5][6] | Reagents are often moisture-sensitive and typically prepared in situ.[7] |
Experimental Protocols
Detailed methodologies for the preparation of the alternative organometallic reagents and for the respective cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Synthesis of (5-Methoxy-2-methylphenyl)tributyltin (for Stille Coupling)
Procedure:
-
To a solution of 5-bromo-2-methylanisole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (5-Methoxy-2-methylphenyl)tributyltin.
Synthesis of (5-Methoxy-2-methylphenyl)zinc chloride (for Negishi Coupling)
Procedure:
-
To a solution of 5-bromo-2-methylanisole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of anhydrous zinc chloride (1.2 equiv) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of (5-Methoxy-2-methylphenyl)zinc chloride is used directly in the subsequent Negishi coupling reaction.[8]
Cross-Coupling Reactions: A Comparative Workflow
The following are generalized protocols for the Suzuki-Miyaura, Stille, and Negishi coupling reactions for the synthesis of 2-methoxy-5-methyl-4'-methoxybiphenyl from the respective organometallic reagent and 4-bromoanisole.
Suzuki-Miyaura Coupling Protocol:
-
To a reaction vessel, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9][10][11]
Stille Coupling Protocol:
-
To a reaction vessel, add (5-Methoxy-2-methylphenyl)tributyltin (1.1 equiv), 4-bromoanisole (1.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or THF).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
After cooling, the reaction mixture is typically treated with a fluoride solution (e.g., KF) to precipitate tin byproducts.
-
Filter the mixture, concentrate the filtrate, and purify the crude product by column chromatography.
Negishi Coupling Protocol:
-
To the freshly prepared solution of (5-Methoxy-2-methylphenyl)zinc chloride (1.5 equiv) in THF, add 4-bromoanisole (1.0 equiv) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the halide) for 2-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.[12]
Visualizing the Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of the transmetalation step in Stille and Negishi couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Bases for Activating (5-Methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura Coupling
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The activation of the boronic acid component is a critical step in the catalytic cycle, heavily influenced by the choice of base. This guide provides a comparative analysis of various bases for the activation of (5-Methoxy-2-methylphenyl)boronic acid, offering researchers, scientists, and drug development professionals a data-driven resource for optimizing their synthetic routes.
The selection of an appropriate base is pivotal for the success of the Suzuki-Miyaura coupling, as it facilitates the crucial transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species that readily reacts with the palladium catalyst. This guide summarizes the performance of commonly used bases in the context of activating substituted phenylboronic acids, providing a predictive framework for this compound.
Comparative Performance of Common Bases
While a direct experimental screen of bases for this compound is not extensively reported in the literature, a comparative analysis can be drawn from studies on structurally similar phenylboronic acids. The following table summarizes the typical performance of various inorganic bases in Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids. The effectiveness of a base is influenced by factors such as its strength, solubility, and the nature of the cation.[1][2][3][4]
| Base | Chemical Formula | Typical Yields | Remarks |
| Potassium Carbonate | K₂CO₃ | Good to Excellent | A widely used, effective, and cost-efficient base. Often a good starting point for reaction optimization.[3][5] |
| Sodium Carbonate | Na₂CO₃ | Good to Excellent | Another common and effective base. In some cases, it has been shown to be the most effective base in terms of yield.[4] |
| Cesium Carbonate | Cs₂CO₃ | Very Good to Excellent | Often employed for challenging couplings due to its high solubility in organic solvents and increased basicity.[2] |
| Potassium Phosphate | K₃PO₄ | Good to Excellent | A strong, non-nucleophilic base that is particularly effective in many Suzuki-Miyaura reactions. |
| Sodium Hydroxide | NaOH | Moderate to Good | A strong base that can be effective, but its high nucleophilicity may lead to undesired side reactions in some cases. |
| Potassium Hydroxide | KOH | Moderate to Good | Similar to NaOH, its strong basicity can be beneficial but also potentially detrimental depending on the substrate.[1] |
Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, adapted from established procedures for structurally related compounds.[6] This protocol provides a robust starting point for optimization studies.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the selected base (2.0 mmol).
-
The flask is then sealed with a rubber septum, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.03 mmol).
-
Add the anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed sequentially with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
References
Safety Operating Guide
Personal protective equipment for handling (5-Methoxy-2-methylphenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (5-Methoxy-2-methylphenyl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety Precautions
This compound is known to cause skin and serious eye irritation. [1][2][3][4] All handling should be conducted with the assumption that the material is hazardous.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wash hands and face thoroughly with soap and water after handling and before breaks.[2][5][7][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2][5][8]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][5][7] | To protect eyes from contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][7][9] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required.[1][5][9] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5][7][9] | To prevent respiratory tract irritation.[7][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][10]
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[10]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[10]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[10]
-
Empty Containers: Empty containers of this compound must be properly decontaminated by rinsing three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]
Hazard Summary
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][9] |
| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][3][9] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3][9][11] |
Experimental Workflow
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

